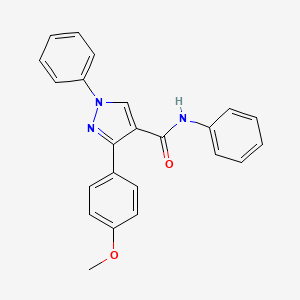

3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Wirkmechanismus

Target of Action

Related compounds have been shown to target the signal transducer and activator of transcription 3 (stat3) pathway .

Mode of Action

It can be inferred from related compounds that it may interact with its targets and inhibit their activation . This inhibition could lead to changes in the downstream signaling pathways.

Biochemical Pathways

Related compounds have been shown to affect the stat3 pathway . The downstream effects of this interaction could include a reduction in pro-inflammatory responses.

Pharmacokinetics

It can be inferred from related compounds that it may have good bioavailability .

Result of Action

Related compounds have been shown to have anti-inflammatory and anti-arthritic activities .

Action Environment

It can be inferred from related compounds that factors such as ph and temperature could potentially influence its action .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds interact with various enzymes and proteins . For instance, chalcone derivatives, which share structural similarities with the compound, have been found to interact with sucrose-loaded diabetic albino mice .

Cellular Effects

The cellular effects of 3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide are yet to be fully elucidated. Related compounds have been shown to influence cell function. For example, a salidroside analogue, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g), has been found to elevate levels of protein O-GlcNAc and improve neuronal tolerance to ischemia .

Molecular Mechanism

Related compounds have been found to interact with biomolecules and influence gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), have shown that they can ameliorate dopamine depletion in the striatum and inflammatory marker elevation in primary cultured neurons .

Dosage Effects in Animal Models

Studies on similar compounds, such as MMPP, have shown that they can reduce behavioral impairments in mice when administered at a dosage of 5 mg/kg .

Metabolic Pathways

Related compounds have been found to be involved in various metabolic pathways .

Transport and Distribution

Studies on similar compounds suggest that they can be transported and distributed within cells and tissues .

Subcellular Localization

Studies on similar compounds, such as a ROS-reacting substrate, have shown that they can generate energy transfer luminescence in phagosomes and mitochondria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(4-methoxyphenyl)-1H-indole

- 5-(4-methoxyphenyl)-1H-imidazole

Comparison

Compared to similar compounds, 3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide exhibits unique structural features, such as the presence of both methoxyphenyl and diphenyl groups, which may contribute to its distinct biological activities and chemical reactivity. The pyrazole ring also imparts specific properties that differentiate it from indole and imidazole derivatives .

Biologische Aktivität

3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial properties. This article provides a detailed examination of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl hydrazine with appropriate acylating agents. The general synthetic route includes:

- Formation of the Pyrazole Ring : The initial step involves the condensation of 4-methoxyphenyl hydrazine with an appropriate carbonyl compound.

- Acylation : Subsequent acylation with carboxylic acid derivatives leads to the formation of the carboxamide functional group.

The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : In vitro studies demonstrated that this compound can inhibit cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.

- Lung Cancer (A549) : The compound showed promising results in inhibiting growth and inducing apoptosis in A549 cells.

Table 1 summarizes the cytotoxicity results against different cancer cell lines:

Antimicrobial Activity

In addition to its antitumor properties, this compound has exhibited notable antimicrobial activity . It has been evaluated against various bacterial strains, showing effectiveness particularly against:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values indicate strong antimicrobial properties, making it a candidate for further development as an antibiotic agent.

Table 2 presents the antimicrobial activity data:

The mechanism by which this compound exerts its biological effects is thought to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.

- Antibacterial Mechanisms : It disrupts bacterial cell wall synthesis and function, contributing to its efficacy against pathogenic bacteria.

Case Study 1: Antitumor Efficacy

A study conducted by Sun et al. (2022) investigated the antitumor efficacy of a series of pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models of breast cancer, demonstrating a reduction in tumor volume compared to control groups.

Case Study 2: Antimicrobial Evaluation

In another study focused on antimicrobial evaluation, compounds similar to this compound were assessed for their ability to inhibit biofilm formation by Staphylococcus species. The findings revealed that the compound effectively reduced biofilm biomass by up to 70%, highlighting its potential as a therapeutic agent against biofilm-associated infections.

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-N,1-diphenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-28-20-14-12-17(13-15-20)22-21(23(27)24-18-8-4-2-5-9-18)16-26(25-22)19-10-6-3-7-11-19/h2-16H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLPQQABDPFLLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.